molecular formula C17H22N2O3 B3016464 N-(1-Cyanoethyl)-1-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide CAS No. 1607062-30-5

N-(1-Cyanoethyl)-1-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide

Cat. No.: B3016464
CAS No.: 1607062-30-5
M. Wt: 302.374
InChI Key: COXWRDZHMYUELO-UHFFFAOYSA-N
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Description

N-(1-Cyanoethyl)-1-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide is a synthetic organic compound It features a cyclopentane ring substituted with a cyanoethyl group, a dimethoxyphenyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanoethyl)-1-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide typically involves multi-step organic reactions. A possible synthetic route could start with the preparation of the cyclopentane ring, followed by the introduction of the cyanoethyl and dimethoxyphenyl groups through substitution reactions. The final step would involve the formation of the carboxamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanoethyl)-1-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions could be used to convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the cyanoethyl group.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

N-(1-Cyanoethyl)-1-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide could have several scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways or as a ligand in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.

    Industry: Use in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action for N-(1-Cyanoethyl)-1-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other cyclopentane derivatives with different substituents, such as:

  • N-(1-Cyanoethyl)-1-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide analogs with variations in the aromatic ring substituents.
  • Cyclopentane carboxamides with different alkyl or aryl groups.

Uniqueness

The uniqueness of this compound could lie in its specific combination of functional groups, which might confer unique chemical reactivity or biological activity compared to other similar compounds.

Properties

IUPAC Name

N-(1-cyanoethyl)-1-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-12(11-18)19-16(20)17(8-4-5-9-17)13-6-7-14(21-2)15(10-13)22-3/h6-7,10,12H,4-5,8-9H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COXWRDZHMYUELO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)NC(=O)C1(CCCC1)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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